molecular formula C12H22O2 B1212664 Menthyl acetate CAS No. 89-48-5

Menthyl acetate

Cat. No. B1212664
CAS RN: 89-48-5
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of menthyl acetate has been efficiently conducted using solid superacid S_2O_8^2-/Fe_2O_3-TiO_2-Nd_2O_3 catalyst, achieving a yield of over 97% under optimized conditions (Guan Xiao-hui, 2007). Additionally, enzymatic synthesis in nonaqueous medium has shown a conversion rate of 92.4% using lipase (Candida rugosa lipase, CRL) in organic solvents (Gao Ya-juan, 2008).

Molecular Structure Analysis

This compound's inclusion complex with β-cyclodextrin was produced to enhance stability and control release, showing successful encapsulation and providing protection against high volatility and short shelf-life. This was characterized by Fourier transform infrared spectroscopy and x-ray diffraction, confirming the successful encapsulation (Guangyong Zhu et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving this compound include its hydrolysis to menthol by Burkholderia cepacia ATCC 25416, resulting in l-menthol with 96% optical purity and 50% conversion under optimum conditions, highlighting its high enantioselectivity (Lijuan Yu et al., 2007).

Physical Properties Analysis

Its physical properties have been studied through kinetics and release characteristics from its β-cyclodextrin inclusion complex, determined by thermogravimetric analysis. The release activation energies were obtained, providing essential data for understanding the mechanism of host-guest combination (Guangyong Zhu et al., 2016).

Chemical Properties Analysis

This compound's chemical properties are significantly influenced by its synthesis method, as seen in its enzymatic synthesis in organic solvents, which results in high purity and yield of the ester product. The reaction conditions, including lipase amount, solvent, and temperature, play crucial roles in achieving optimal esterification conversion (Gao Ya-juan, 2008).

Scientific Research Applications

Stability and Controlled Release

Menthyl acetate is known for its fresh, pungent flavor and cool mouthfeel, commonly used in various products. However, its high volatility and short shelf-life pose challenges. Research by Zhu et al. (2016) explored the encapsulation of this compound in β-cyclodextrin to enhance its stability and control its release. They found that this complexation effectively protected this compound and controlled its release, which could be useful in product formulations where prolonged or controlled flavor release is desired (Zhu et al., 2016).

Enzymatic Synthesis

Wu, Akoh, and Phillips (1996) investigated the lipase-catalyzed acylation of menthol with vinyl acetate to produce this compound. Their study found that certain conditions, like the immobilization of lipase and the presence of molecular sieves, significantly improved the yield of this compound. This research is crucial for understanding the efficient enzymatic synthesis of this compound, potentially useful in industrial applications where synthetic routes are sought for this compound production (Wu et al., 1996).

Enhancement of Essential Oils in Plants

A study by Naeem et al. (2014) examined the impact of various phytohormones, including gamma-rays irradiated sodium alginate, triacontanol, and 28-homobrassinolide, on the growth and quality of mint (Mentha arvensis L.), which is a source of this compound. Their findings indicated significant improvements in the content and yield of essential oil and active components, highlighting the potential of these treatments in enhancing the production of this compound in mint plants (Naeem et al., 2014).

Biocatalytic Production of l-Menthol

Research by Pan et al. (2014) focused on the enantioselective enzymatic hydrolysis of dl-menthyl acetate to produce l-menthol, a flavoring chemical, using a recombinant esterase from Bacillus subtilis. Their work showed the potential for a bioprocess suitable for large-scale production of l-menthol, which could be a green and efficient alternative to chemical synthesis methods (Pan et al., 2014).

Skin Permeation Enhancement

A study by Tokuoka et al. (2008) explored the use of l-menthol and its derivatives, including l-menthyl acetate, to enhance skin permeation of 5-aminolevulinic acid. They found that these compounds significantly increased skin permeation, suggesting their potential application in transdermal drug delivery systems (Tokuoka et al., 2008).

Mechanism of Action

Menthyl acetate is a highly flexible molecule and can be present in several conformational forms . It is based on the extended internal axis method introduced by Woods and can treat the internal rotation of up to three methyl tops .

Safety and Hazards

Occupational exposure to menthyl acetate may occur through inhalation and dermal contact with this compound at workplaces where this compound is produced or used . The general population may be exposed to this compound via inhalation and dermal contact with consumer products, such as perfumes, containing this compound, and via ingestion of food . It is advised to avoid breathing vapors or spray mist, ensure adequate ventilation, and use personal protective equipment .

Future Directions

Menthyl acetate has a characteristic, fresh, pungent flavor and a cool mouthfeel. It has been widely used in many products. Because of its high volatility and short shelf-life, this compound-β-cyclodextrin inclusion complex was produced to provide protection, enhance stability and control release of this compound . The applications of natural antidiabetic and cardioprotective agents are likely to grow steadily in the future because of consumer demand for food containing these agents .

Biochemical Analysis

Biochemical Properties

Menthyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce G1 cell cycle arrest and mitochondrial-mediated apoptosis in cancer cells . This compound also affects the oxidative balance within cells, leading to the upregulation of pro-apoptotic genes such as Bax and the tumor suppressor gene p53 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. This compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its stability can be enhanced through encapsulation techniques such as embedding in hydroxypropyl-β-cyclodextrin microcapsules . Over time, this compound can degrade, leading to changes in its biological activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to be safe and beneficial, exhibiting anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, including gastrointestinal disturbances and liver toxicity . The threshold for these adverse effects varies depending on the species and the specific conditions of the study.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . These interactions can affect the levels of various metabolites, including short-chain fatty acids like acetate, propionate, and butyrate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations allow this compound to interact with specific biomolecules and exert its effects on cellular processes.

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859153
Record name cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
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Molecular Weight

198.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name Menthyl acetate
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Record name Menthyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

227 °C
Record name MENTHYL ACETATE
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)
Record name Menthyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

dl-, (-)- 0.919-0.924
Record name Menthyl acetate
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Vapor Pressure

0.05 [mmHg]
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CAS RN

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0
Record name Menthyl acetate
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Record name Neomenthyl acetate
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Record name Neomenthyl acetate
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Record name d-Neomenthyl acetate
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name L-menthyl acetate
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Record name (+)-neomenthyl acetate
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Record name MENTHYL ACETATE
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Synthesis routes and methods

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Three
[Compound]
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
54 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
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Reaction Step Ten

Retrosynthesis Analysis

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Feasible Synthetic Routes

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